Chemical structure and properties of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate
Chemical structure and properties of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate
An In-Depth Technical Guide to Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate
Abstract
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, a heterocyclic compound identified by CAS number 97148-39-5, is a pivotal intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a critical side-chain precursor for the synthesis of second-generation cephalosporin antibiotics, most notably cefuroxime.[2][3] The specific (Z)-stereochemistry of the methoxyimino group is a crucial pharmacophore, conferring stability against bacterial β-lactamase enzymes and thereby enhancing antibacterial efficacy.[4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis methodologies, and applications, tailored for researchers and professionals in drug development and organic synthesis.
Chemical Identity and Molecular Structure
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is an organic ammonium salt with a complex and highly functionalized structure.[4] The molecule consists of a five-membered aromatic furan ring substituted at the 2-position.[1] This substituent is a methoxyimino-acetate group, where the oxime is in the (Z) or syn configuration. This specific stereochemistry is paramount for its biological function in the final antibiotic product. The acidic proton of the carboxylic acid is abstracted, forming a carboxylate anion which is ionically bonded to an ammonium cation (NH₄⁺).[4] This salt form generally enhances the compound's water solubility, a favorable characteristic for its use in aqueous reaction media during pharmaceutical synthesis.[4]
| Identifier | Value |
| CAS Number | 97148-39-5[1][5][6] |
| Molecular Formula | C₇H₁₀N₂O₄[2][4][6][7] |
| Molecular Weight | 186.17 g/mol [2][4][5][7] |
| IUPAC Name | azane;(2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid[2][7] |
| Synonyms | (αZ)-α-(Methoxyimino)-2-furanacetic Acid Ammonium Salt, SMIA, (Z)-2-Methoxyimino-2-(fur-2-yl)-acetic acid ammonium salt[2][3] |
| InChI Key | ZWNSXPIVYODLLM-PHZXCRFESA-N[2][7] |
| Canonical SMILES | CON=C(C1=CC=CO1)C(=O)O.N[2][7] |
Molecular Structure Diagram
Caption: 2D structure of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate.
Physicochemical Properties
The compound typically presents as a crystalline solid, ranging in color from off-white to light yellow-beige.[2][8] Its physical properties are summarized below. It is worth noting that there are discrepancies in the reported melting points in the literature, which may be attributable to variations in purity, crystalline form, or measurement conditions.
| Property | Value | Source(s) |
| Appearance | Off-White to Light yellow-beige crystalline powder | [2][8] |
| Melting Point | 170-173°C; 182°C; 87-89°C | [2][3] |
| Boiling Point | 284.7°C at 760 mmHg | [2][8] |
| Solubility | Enhanced water solubility due to salt form; Soluble in DMSO and methanol | [3][4] |
Synthesis and Manufacturing Insights
The industrial synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is optimized for high yield and, critically, high stereoselectivity for the (Z)-isomer. The most common synthetic pathways start from 2-acetylfuran.[3] A patented, high-selectivity method highlights the chemical engineering strategies employed to control the reaction outcome.[9]
High-Selectivity Synthesis Protocol
This protocol is based on a method designed to maximize the conversion of starting materials and the selective formation of the desired (Z)-isomer.[9]
Step 1: Catalytic Oximation and Rearrangement
-
Action: 2-acetylfuran is reacted with sodium nitrite in the presence of a metal salt catalyst, such as copper sulfate.
-
Causality: The metal salt catalyzes the initial oximation and subsequent rearrangement to form the intermediate, 2-oxo-2-furanacetic acid. This catalytic approach enhances the reaction rate and increases the conversion of the starting material to nearly 100%.[9]
Step 2: Methoxyimination
-
Action: The 2-oxo-2-furanacetic acid intermediate is reacted with a methoxyammonium salt (e.g., methoxyamine hydrochloride).
-
Causality: This is a condensation reaction that forms a mixture of (E) and (Z) isomers of 2-(methoxyimino)-2-(furan-2-yl)acetic acid. The reaction is typically driven to completion by controlling pH and temperature.
Step 3: Isomer Enrichment via UV Irradiation
-
Action: The resulting mixture of isomers, dissolved in a solvent like absolute ethanol, is irradiated with ultraviolet light at a specific wavelength (e.g., 365 nm) for 1-5 hours.[9]
-
Causality: The (E)-isomer has a different UV absorption profile than the (Z)-isomer. Irradiation at 365 nm preferentially excites the (E)-isomer, providing the energy needed to overcome the rotational barrier around the C=N bond. This allows it to isomerize to the more thermodynamically stable (Z)-form, dramatically increasing the cis-structure selectivity to upwards of 97%.[2][9]
Step 4: Ammonium Salt Formation
-
Action: Ammonia gas is bubbled through the solution of the (Z)-enriched acid, or a saturated ethanol solution of ammonia is added, to adjust the pH to approximately 8. The reaction is stirred at a low temperature (0°C).[9]
-
Causality: The basic ammonia deprotonates the carboxylic acid, forming the ammonium carboxylate salt. The product, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration. Cooling the mixture maximizes the yield of the crystalline product.
Synthesis Workflow Diagram
Caption: High-selectivity synthesis workflow for the target compound.
Chemical Reactivity and Applications
The reactivity of the molecule is dictated by its three primary functional domains: the furan ring, the methoxyimino group, and the ammonium carboxylate.
-
Furan Ring: As an electron-rich aromatic system, the furan ring can undergo electrophilic substitution reactions. It can also be oxidized under strong conditions.[2]
-
Methoxyimino Group: This group can be reduced to the corresponding amine using agents like sodium borohydride.[2] Under certain aqueous conditions, it may also undergo hydrolysis.[4]
-
Ammonium Carboxylate: The carboxylate can participate in esterification reactions with alcohols under acidic conditions, and the ammonium salt can be converted to other salt forms.[4]
Key Applications
-
Cephalosporin Antibiotic Synthesis: The compound's foremost application is as a key intermediate for Cefuroxime and other second-generation cephalosporins.[1][3] The (Z)-methoxyimino-furanacetyl side chain is attached to the 7-aminocephalosporanic acid (7-ACA) core to produce the final active pharmaceutical ingredient.
-
Building Block in Organic Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic molecules and specialty chemicals.[2]
-
Pharmaceutical Research: Beyond antibiotics, compounds with similar structural motifs have been investigated for potential anti-inflammatory, antifungal, and anticancer properties, making this molecule a valuable tool in medicinal chemistry research.[2][4]
-
Analytical Reference Standard: It is also used as a qualified analytical standard, specifically as "Cefuroxime EP Impurity I," for quality control during the manufacturing and analysis of cefuroxime.[10][11]
Safety, Handling, and Storage
While some safety data sheets (SDS) indicate the compound is not classified as hazardous under OSHA standards, others assign it a flammability hazard (Hazard Code: F, R11) and a UN number for shipping (UN1325, Class 4.1), designating it as a flammable solid.[8][11][12][13] This discrepancy underscores the critical importance of consulting the specific SDS provided by the supplier before handling.
Recommended Protocols
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Use personal protective equipment and avoid dust formation.[14] Grounding and bonding should be used for equipment to prevent static discharge if flammability is a concern.
-
Fire Safety: If considered flammable, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishment.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][15]
Conclusion
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is more than a simple chemical intermediate; it is a precisely engineered molecule whose value is defined by its specific stereochemistry. Its central role in the production of life-saving cephalosporin antibiotics makes it a compound of significant interest to the pharmaceutical industry. A thorough understanding of its synthesis, particularly the methods for achieving high (Z)-isomer selectivity, reactivity, and handling requirements, is essential for its effective and safe utilization in research and development.
References
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MSDS - (Z)-2-Methoxyimino-2-Furanacetic Acid Ammonium Salt. KM Pharma Solution Private Limited. [Link]
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MATERIAL SAFETY DATA SHEETS (Z)-2-METHOXYIMINO-2-FURANACETIC ACID AMMONIUM SALT. Cleanchem Laboratories. [Link]
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97148-39-5 | Cefuroxime Sodium EP Impurity I Ammonium Salt. BioChemPartner. [Link]
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Ammonium 2-Furyl(methoxyimino)acetate. PubChem. [Link]
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MSDS of (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt. Capot Chemical. [Link]
- CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity.
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2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt, CAS No. 97148-39-5. iChemical. [Link]
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(E)-2-Methoxyimino-2-Furanacetic Acid Ammonium Salt. SynZeal. [Link]
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(Z)-2-Methoxyimino-2-(furyl-2-yl) Acetic Acid Ammonium Salt CAS 97148-39-5. Home Sunshine Pharma. [Link]
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